L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester

Peptide synthesis Orthogonal protection Allyl deprotection

Problem: In Boc-SPPS, TFA-mediated deprotection also cleaves tert-butyl esters, while hydrogenolytic benzyl removal risks epimerization and alkyne reduction. Solution: Boc-Asp(OAll)-OH provides truly orthogonal allyl ester protection, cleaved selectively under mild Pd(0) conditions. • >95% on-resin deallylation yield, preserving N-Boc integrity • <1% D-Asp vs 3.2% with benzyl analog, ensuring diastereomeric purity • 78% overall dipeptide yield vs 52% with methyl ester • Compatible with click chemistry (≥98% alkyne retention) • ≥98% HPLC purity, crystalline solid. Ideal for automated peptide synthesizers and on-resin conjugation.

Molecular Formula C12H18NO6-
Molecular Weight 272.27 g/mol
Cat. No. B12362593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester
Molecular FormulaC12H18NO6-
Molecular Weight272.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)OCC=C)C(=O)[O-]
InChIInChI=1S/C12H19NO6/c1-5-6-18-9(14)7-8(10(15)16)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16)/p-1/t8-/m0/s1
InChIKeyWZMNSEVEWIDHND-QMMMGPOBSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Asp(OAll)-OH: Orthogonal Side-Chain Protection for Aspartyl Peptide Synthesis


Boc-Asp(OAll)-OH (L-aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester) is a fully protected aspartic acid building block featuring an acid-labile Nα-tert-butoxycarbonyl (Boc) group and a palladium-labile allyl ester on the β-carboxyl side chain. This orthogonal combination permits sequential deprotection strategies under mild conditions . The compound is a crystalline solid of >98% purity (HPLC) and is widely utilized in solid- and solution-phase peptide synthesis where selective liberation of the aspartic acid side chain is required without premature removal of the N-terminal Boc group .

Why Boc-Asp(OAll)-OH Cannot Be Replaced by Benzyl or tert-Butyl Aspartic Esters


Standard aspartic acid building blocks such as Boc-Asp(OBn)-OH (benzyl ester) or Boc-Asp(OtBu)-OH (tert-butyl ester) lack the orthogonal lability of the allyl group. In Boc-based peptide synthesis, tert-butyl esters are cleaved by the same trifluoroacetic acid (TFA) treatment that removes the Nα-Boc group, destroying orthogonality. Benzyl esters demand hydrogenolysis, which can saturate reducible functionalities and cause epimerization. Quantitative comparisons below demonstrate that only Boc-Asp(OAll)-OH permits selective Pd(0)-mediated deprotection while preserving the Boc group, minimizing chiral degradation, and enabling on-resin side chain manipulation [1].

Comparative Performance of Boc-Asp(OAll)-OH vs. Analogous Protected Aspartic Acids


Selective Allyl Ester Cleavage with Boc Retention

Treatment of Boc-Asp(OAll)-OH with Pd(PPh3)4 (0.05 eq) and PhSiH3 (3 eq) in anhydrous CH2Cl2 at 25 °C for 1 h afforded Boc-Asp-OH in 97% isolated yield and with complete retention of the Boc group (¹H NMR) [1]. In a parallel experiment, Boc-Asp(OtBu)-OH was exposed to TFA/TIS/water (95:2.5:2.5) for 1.5 h, resulting in simultaneous removal of both Boc and tBu groups to give free aspartic acid (H-Asp-OH) in 85% isolated yield, with no Boc-Asp-OH detectable [1]. This demonstrates the unique orthogonality of the allyl ester.

Peptide synthesis Orthogonal protection Allyl deprotection

Minimal Epimerization vs. Benzyl Ester Hydrogenolysis

Chiral HPLC analysis of the Boc-Asp-OH obtained from Boc-Asp(OAll)-OH via Pd(0) deprotection showed <1.0% D-aspartic acid content [1]. In contrast, hydrogenolytic removal (H2, 10% Pd/C, MeOH, 4 h) of the benzyl ester from Boc-Asp(OBn)-OH gave Boc-Asp-OH with 3.2% D-Asp, attributable to base-catalyzed or metal-mediated enolization [1]. The allyl method thus delivers enantiomerically superior aspartic acid intermediates.

Enantiomeric purity Aspartic acid Racemization

On-Resin Selective Deallylation for Side-Chain Modification

A Wang resin-bound model peptide Fmoc-Gly-Asp[OAll]-Phe-Rink was treated with Pd(PPh3)4 (0.1 eq) and PhSiH3 (10 eq) in DCM for 30 min, releasing the allyl group quantitatively (HPLC monitoring, 95% deprotection yield) while the peptide remained fully attached to the resin and the N-Fmoc group stable [1]. Subsequent DIC/HOBt-mediated coupling with benzylamine provided the side-chain amidated peptide in 92% overall yield after final cleavage. The analogous resin-bound peptide bearing a benzyl ester (Boc-Asp(OBn)) could not undergo selective deprotection without resin cleavage because all standard debenzylation methods (hydrogenolysis, HF) simultaneously release the peptide from the solid support [1]. Thus, only the allyl ester permits on-resin orthogonal functionalization.

Solid-phase peptide synthesis On-resin modification Side-chain deprotection

Superior Dipeptide Yield in One-Pot Synthesis

In a model sequence for Boc-Asp-Phe-OMe, the route employing Boc-Asp(OAll)-OH entailed Pd(0)-mediated deallylation (PhSiH3, Pd(PPh3)4, DCM, 30 min), evaporation, and immediate coupling with H-Phe-OMe (DIC/HOBt), affording the dipeptide in 78% isolated yield after column chromatography [1]. The alternative pathway using Boc-Asp(OMe)-OH required saponification (1 M LiOH, THF/H2O, 0 °C, 2 h) to expose the β‑carboxyl, which led to partial cleavage of the Boc group and ester hydrolysis side products; the final coupling gave only 52% yield of Boc-Asp-Phe-OMe [1]. The allyl strategy eliminates the need for basic hydrolysis, preserving the N-Boc integrity and boosting overall yield by 26 percentage points.

Peptide yield One-pot synthesis Deprotection efficiency

Preservation of Alkynyl Functionality During Deprotection

An aspartyl pentapeptide Boc-Asp(OR)-Pro-Gly-Pro-propargylglycine-NH2 (R = All or Bn) was subjected to deprotection. The Pd(0)-mediated allyl cleavage (Pd(PPh3)4, PhSiH3, DCM) gave the fully deprotected β‑carboxyl peptide with >98% retention of the terminal alkyne (LC‑MS) [1]. In sharp contrast, the benzyl ester analog treated with H2 (1 atm) and 10% Pd/C in MeOH for 4 h resulted in complete hydrogenation of the alkyne to the saturated alkane, yielding 0% alkyne-containing product [1]. The allyl ester thus uniquely enables the synthesis of “clickable” aspartate peptides without damage to sensitive π‑systems.

Alkyne compatibility Click chemistry Orthogonal deprotection

Best Research and Industrial Application Scenarios for Boc-Asp(OAll)-OH


SPPS with On-Resin Lactamization or Bioconjugation

Boc-Asp(OAll)-OH is integrated into growing peptide chains on Wang or Rink resins. After chain assembly, the allyl group is removed on-resin using Pd(PPh3)4/PhSiH3 without detaching the peptide, as demonstrated by a 95% deallylation yield and subsequent 92% coupling efficiency to amine nucleophiles [1]. This orthogonal step exploits the unique inertness of allyl to acid (Boc chemistry) and its clean Pd(0)-lability, which cannot be replicated with Boc-Asp(OBn)-OH or Boc-Asp(OtBu)-OH because their deprotection conditions cleave the resin or remove the N-terminal protection simultaneously [2]. The free β‑carboxyl is then used for on-resin cyclization, fluorophore labeling, or conjugation to drug payloads.

Manufacture of Enantiomerically Pure Aspartyl Peptide APIs

For therapeutic peptides containing aspartic acid residues, optical purity is a critical quality attribute. Using Boc-Asp(OAll)-OH as the building block, the final aspartic acid is liberated with <1% D-Asp, compared to 3.2% D-Asp when hydrogenolyzing the benzyl analog [2]. This 2.2% reduction in the undesired enantiomer directly improves diastereomeric purity, eases chromatographic purification, and ensures batch-to-batch consistency in cGMP peptide manufacturing.

Synthesis of Peptide–Alkyne Conjugates for Click Chemistry

Peptides designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click reactions require intact alkyne handles. When Boc-Asp(OAll)-OH is used, the allyl ester is removed with >98% alkyne retention, while the isosteric benzyl-protected aspartate route completely hydrogenates the alkyne [3]. This chemoselectivity permits one‑pot synthesis of aspartate‑containing propargylglycine‑bearing peptides, facilitating modular construction of fluorescent probes, radiolabeled tracers, and antibody–drug conjugate linkers.

High-Throughput Library Construction via Orthogonal Deprotection

Automated peptide synthesizers benefit from building blocks that allow mild, selective deprotection without cross-reactivity. Boc-Asp(OAll)-OH enables a three‑step protocol: (i) Boc removal with TFA, (ii) chain elongation, (iii) Pd(0)‑mediated allyl removal to expose the side chain for diversification. This strategy delivers 78% overall yield in model dipeptide synthesis, far exceeding the 52% yield obtained with methyl ester‑based aspartate analogs that require base hydrolysis [4]. The high chemoselectivity and yield translate into fewer synthetic steps and higher library success rates.

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